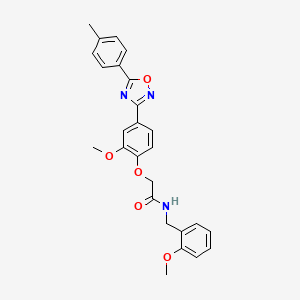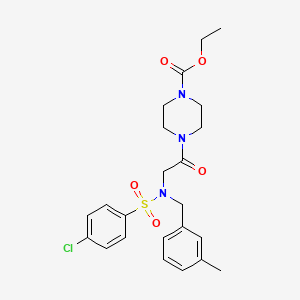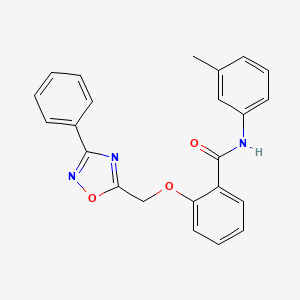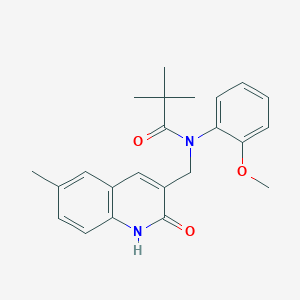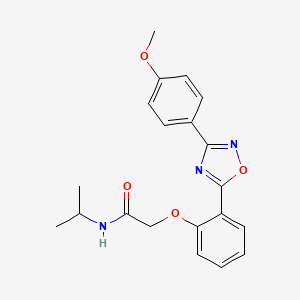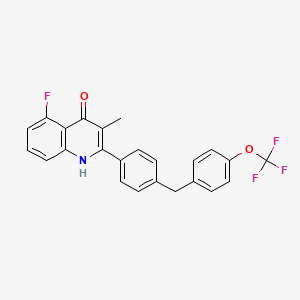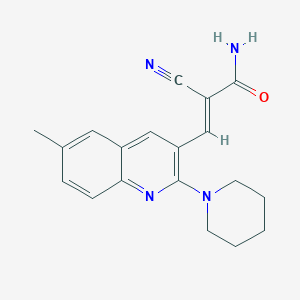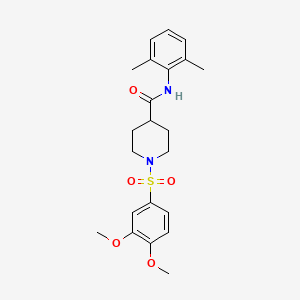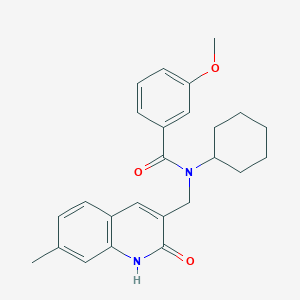
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as compound 19, is a small molecule compound that has been synthesized and studied for its potential therapeutic properties. This compound has been found to have promising results in scientific research, particularly in the fields of cancer and inflammation. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is not fully understood, but it is believed to involve several pathways. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of several enzymes involved in cell growth and survival, including AKT, mTOR, and STAT3. It has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Compound 19 has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell growth and survival, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues. These effects suggest that N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 may have therapeutic potential for cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 in lab experiments is its high purity and stability. This makes it easier to control the dose and ensure reproducibility of results. Another advantage is its specificity for certain targets, such as AKT and NF-κB, which allows for more targeted and precise experiments. However, one limitation of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19. One direction is to further investigate its mechanism of action, particularly in cancer cells. This could involve identifying its targets and pathways, and exploring its potential for combination therapies with other anti-cancer agents. Another direction is to investigate its potential for other diseases, such as neurodegenerative diseases and autoimmune diseases. This could involve exploring its effects on neuronal cells and immune cells, and identifying its targets and pathways in these cells. Overall, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has shown promising results in scientific research, and further investigation may lead to its development as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-7-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis of this N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
Compound 19 has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in these cancer cells. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJOFDJADGSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

